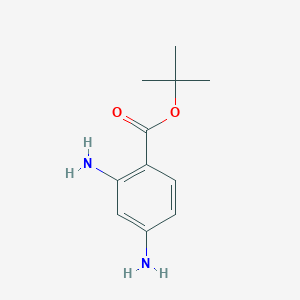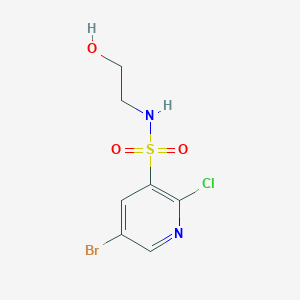
1-(2-Nitrophenyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the nitrophenyl group at the 2-position of the piperidine ring imparts unique chemical and biological properties to this compound
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and piperidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amino group of 2-nitroaniline with the piperidine ring. This can be achieved using various reagents and catalysts under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(2-Nitrophenyl)piperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reagents and conditions used.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products: Major products formed from these reactions include reduced derivatives, substituted piperidine compounds, and other functionalized derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)piperidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, enzymes, or receptors, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
1-(2-Nitrophenyl)piperidin-3-amine can be compared with other similar compounds, such as:
Piperidine Derivatives: Other piperidine derivatives include compounds like 1-benzylpiperidine and 1-phenylpiperidine. These compounds share the piperidine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Nitrophenyl Compounds: Compounds like 2-nitroaniline and 4-nitrophenol also contain the nitrophenyl group. their chemical behavior and applications differ due to the absence of the piperidine ring.
Unique Features: The uniqueness of this compound lies in its combination of the piperidine ring and the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOKIDCWBVOIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)

![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
